rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate
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Overview
Description
rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and structural features, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate typically involves multiple steps, starting from readily available precursors. The process often includes:
Cyclization Reactions: Formation of the decahydroquinoline core through cyclization reactions.
Hydrogenation: Reduction of double bonds to achieve the decahydro structure.
Phenylation: Introduction of the phenyl group through electrophilic aromatic substitution.
Oxalate Formation: Reaction with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further hydrogenation to achieve fully saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted quinolines, fully hydrogenated derivatives, and functionalized aromatic compounds.
Scientific Research Applications
rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Geosmin: A structurally related compound with a distinct earthy odor.
2-Methylisoborneol: Another similar compound known for its off-flavor properties in water.
Uniqueness
rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate is unique due to its specific stereochemistry and the presence of both a quinoline core and a phenyl group
Properties
IUPAC Name |
(4S,4aS,8aR)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.C2H2O4/c17-15(12-6-2-1-3-7-12)10-11-16-14-9-5-4-8-13(14)15;3-1(4)2(5)6/h1-3,6-7,13-14,16-17H,4-5,8-11H2;(H,3,4)(H,5,6)/t13-,14+,15+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODAEYNISPMQSU-ONAKXNSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)[C@@](CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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